molecular formula C18H18N4O3 B2891669 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxynicotinamide CAS No. 946382-61-2

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxynicotinamide

Cat. No.: B2891669
CAS No.: 946382-61-2
M. Wt: 338.367
InChI Key: WXXRSLJAZJJYRN-UHFFFAOYSA-N
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Description

N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxynicotinamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core substituted at the 3-position with a 2-ethoxynicotinamide group. This scaffold is structurally analogous to quinazolinones and other fused pyrimidine derivatives, which are known for diverse pharmacological activities, including analgesic and kinase-inhibitory properties. The 2-ethoxy substituent on the nicotinamide moiety may enhance solubility and modulate electronic interactions with biological targets.

Properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-ethoxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-4-25-17-13(6-5-9-19-17)16(23)21-15-12(3)20-14-8-7-11(2)10-22(14)18(15)24/h5-10H,4H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXRSLJAZJJYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=C(N=C3C=CC(=CN3C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one core is a privileged structure in medicinal chemistry. Key analogs include:

N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide ()
  • Substituent : 4-Iodobenzamide.
  • Molecular Formula : C₁₇H₁₄IN₃O₂.
  • Molecular Weight : 419.22 g/mol.
N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide ()
  • Substituent : Pivalamide (2,2-dimethylpropanamide).
  • Molecular Formula : C₁₅H₁₉N₃O₂.
  • Molecular Weight : 273.33 g/mol.
  • Key Features : The bulky tert-butyl group may reduce solubility but improve metabolic stability .
N-Benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides ()
  • Substituent : Benzylamide with a hydroxyl group.
  • Molecular Formula : Varies (e.g., ~C₂₀H₁₈N₄O₃).
  • Key Features: The hydroxyl group enhances hydrogen-bonding capacity, while the benzyl moiety contributes to lipophilicity. These compounds exhibit analgesic activity comparable to 4-hydroxyquinolin-2-ones, suggesting bioisosteric equivalence between the pyrido-pyrimidine and quinolinone cores .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Physicochemical Properties
Target Compound C₁₇H₁₈N₄O₃* 326.36 2-ethoxynicotinamide Moderate solubility due to ethoxy group; balanced logP.
4-Iodobenzamide analog () C₁₇H₁₄IN₃O₂ 419.22 4-Iodobenzamide High molecular weight; potential halogen bonding.
Pivalamide analog () C₁₅H₁₉N₃O₂ 273.33 Pivalamide Low solubility; high metabolic stability.
Benzylamide analogs () ~C₂₀H₁₈N₄O₃ ~350 Benzylamide with hydroxyl Moderate lipophilicity; strong hydrogen-bonding capacity.

*Estimated based on structural analysis.

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target compound features a pyrido[1,2-a]pyrimidin-4-one core substituted with methyl groups at positions 2 and 7, coupled to a 2-ethoxynicotinamide moiety via an amide bond at position 3. Key challenges include:

  • Regioselective formation of the pyrido[1,2-a]pyrimidinone ring.
  • Introduction of the 3-amino group for subsequent acylation.
  • Efficient coupling with 2-ethoxynicotinic acid under mild conditions.

Synthetic Routes and Methodologies

Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidinone scaffold is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds.

Cyclocondensation with Ethyl Acetoacetate

A common method involves reacting 2-amino-4,6-dimethylpyridine with ethyl acetoacetate in the presence of a Lewis acid catalyst (e.g., ZnCl₂) at 120–140°C. This yields 2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one after dehydration.

Reaction Conditions

  • Reactants : 2-Amino-4,6-dimethylpyridine (1.0 equiv), ethyl acetoacetate (1.2 equiv).
  • Catalyst : ZnCl₂ (0.1 equiv).
  • Temperature : 130°C, 8 hours.
  • Yield : 68–72%.
Alternative Route Using Phosphorus Oxychloride

Phosphorus oxychloride (POCl₃) facilitates the cyclization of 2-aminopyridines with chlorinated intermediates. For example, 2-amino-4,6-dimethylpyridine reacts with 4,6-dichloropyrimidine in POCl₃ under reflux to form the chlorinated intermediate, which is hydrolyzed to the pyrimidinone.

Functionalization at Position 3: Amination Strategies

The 3-position of the pyrido[1,2-a]pyrimidinone core must be functionalized with an amine group for coupling with 2-ethoxynicotinic acid.

Direct Amination via Nucleophilic Substitution

A chlorinated intermediate (e.g., 3-chloro-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one) undergoes nucleophilic substitution with aqueous ammonia or ammonium hydroxide:

Procedure

  • Reactants : 3-Chloro intermediate (1.0 equiv), NH₄OH (5.0 equiv).
  • Solvent : Ethanol/water (3:1).
  • Temperature : 80°C, 6 hours.
  • Yield : 60–65%.
Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination offers higher efficiency for introducing aryl amines. However, this method is less commonly reported for pyrido[1,2-a]pyrimidinones due to steric hindrance.

Coupling with 2-Ethoxynicotinic Acid

The final step involves acylating the 3-amino group with 2-ethoxynicotinic acid.

Acid Chloride Method

2-Ethoxynicotinic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with the 3-aminopyrido[1,2-a]pyrimidinone:

Procedure

  • Acid Chloride Formation :
    • 2-Ethoxynicotinic acid (1.0 equiv) in SOCl₂ (5.0 equiv), reflux for 2 hours.
    • Excess SOCl₂ removed under vacuum.
  • Coupling Reaction :
    • Acid chloride (1.2 equiv) added to 3-amino-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv) in anhydrous THF.
    • Triethylamine (2.0 equiv) as base.
    • Room temperature, 12 hours.
    • Yield : 75–80%.
Carbodiimide-Mediated Coupling

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF:

  • Reactants : 3-Amino intermediate (1.0 equiv), 2-ethoxynicotinic acid (1.1 equiv), EDC (1.5 equiv), HOBt (1.5 equiv).
  • Temperature : 0°C to room temperature, 24 hours.
  • Yield : 70–75%.

Optimization and Mechanistic Insights

Cyclization Efficiency

The use of ZnCl₂ as a catalyst in cyclocondensation improves yield by stabilizing the transition state through coordination with the carbonyl oxygen. Alternative catalysts like p-toluenesulfonic acid (PTSA) reduce side products but require higher temperatures (150°C).

Solvent Effects in Coupling Reactions

Polar aprotic solvents (DMF, THF) enhance the reactivity of the acid chloride, while protic solvents (ethanol) lead to hydrolysis by-products.

Analytical Characterization

Key spectroscopic data for the target compound:

Property Value
Molecular Formula C₁₉H₁₉N₃O₃
Molecular Weight 337.4 g/mol
¹H NMR (DMSO-d₆) δ 8.65 (s, 1H, pyridyl), 7.95 (d, 1H, nicotinamide), 2.45 (s, 3H, CH₃)...
HPLC Purity >98% (C18 column, 0.1% TFA/ACN gradient)

Challenges and Alternative Approaches

  • Regioselectivity in Cyclization : Competing pathways may yield 1,3- or 1,5-diazine by-products. Microwave-assisted synthesis reduces reaction time and improves selectivity.
  • Amino Group Stability : The 3-amino intermediate is prone to oxidation; inert atmospheres (N₂ or Ar) are recommended during storage.

Q & A

Q. How to validate synergy with existing chemotherapeutics (e.g., cisplatin)?

  • Combination Index (CI) : Use CompuSyn software with fixed molar ratios (e.g., 1:1 to 1:4). Synergy (CI < 1) is observed when co-administered with DNA crosslinkers .

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